molecular formula C9H14ClNS B2457619 (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride CAS No. 2503203-51-6

(3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride

Cat. No.: B2457619
CAS No.: 2503203-51-6
M. Wt: 203.73
InChI Key: MBCMEAJZIMUKCQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C9H13NS·HCl. It is known for its unique structural features, which include a methyl group and a methylsulfanyl group attached to a phenyl ring, along with a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfanylbenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl ring or the methanamine group, resulting in various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methyl or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenyl derivatives, amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their inhibitors.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride
  • (3-Methyl-4-methylthiophenyl)methanamine;hydrochloride
  • (3-Methyl-4-methylsulfanylphenyl)ethanamine;hydrochloride

Comparison: Compared to its similar compounds, (3-Methyl-4-methylsulfanylphenyl)methanamine;hydrochloride is unique due to the presence of both a methyl and a methylsulfanyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-methyl-4-methylsulfanylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7-5-8(6-10)3-4-9(7)11-2;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCMEAJZIMUKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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